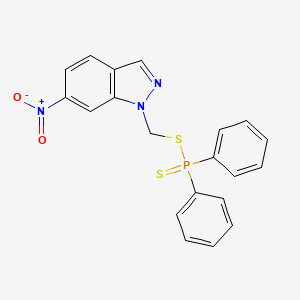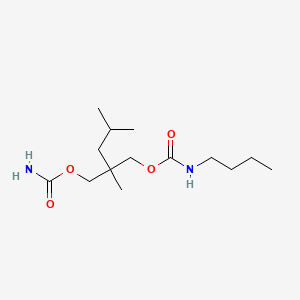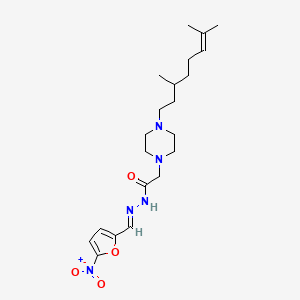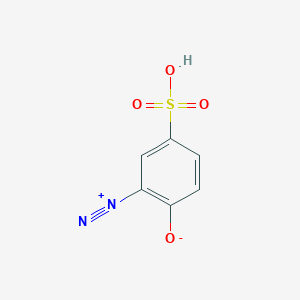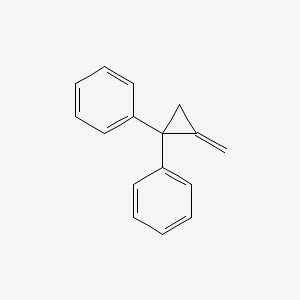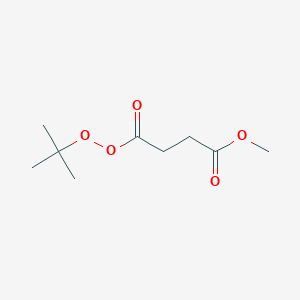
Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a peroxoic acid group, a methoxy group, and a dimethylethyl ester group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester typically involves the reaction of 4-methoxy-4-oxobutanoic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product. The reaction mechanism involves the formation of a peroxoic acid intermediate, which then reacts with the methoxy-oxo group to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced catalytic systems and purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The peroxoic acid group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.
Reduction: Under specific conditions, the compound can be reduced to form different products.
Substitution: The methoxy and oxo groups can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its reactive functional groups. The peroxoic acid group can participate in redox reactions, altering the oxidation state of target molecules. The methoxy and oxo groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The overall effect of the compound depends on the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-4-oxobutanoic acid
- 4-chloro-4-oxobutanoic acid
- 4-hydroxy-4-oxobutanoic acid
Uniqueness
Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester is unique due to the presence of the peroxoic acid group, which imparts distinct reactivity compared to other similar compounds
Properties
CAS No. |
29269-20-3 |
|---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 4-tert-butylperoxy-4-oxobutanoate |
InChI |
InChI=1S/C9H16O5/c1-9(2,3)14-13-8(11)6-5-7(10)12-4/h5-6H2,1-4H3 |
InChI Key |
VAMBMSNSIPIASM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
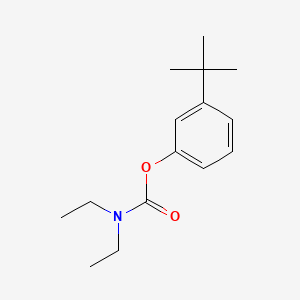

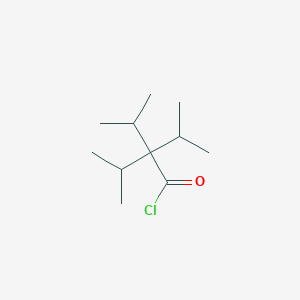
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
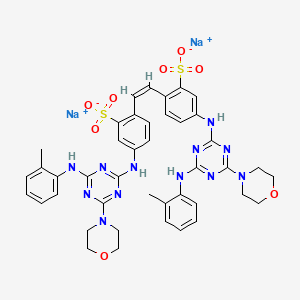
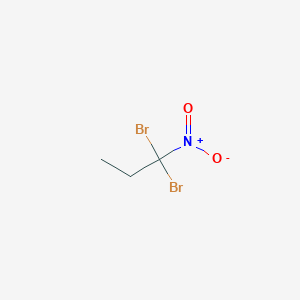

![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
